molecular formula C10H12BrNO2 B1323328 (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide CAS No. 190961-15-0

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide

Cat. No. B1323328
CAS RN: 190961-15-0
M. Wt: 258.11 g/mol
InChI Key: JCPYSZVJRRFVQW-FVGYRXGTSA-N
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Description

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid hydrobromide is a compound of interest in various fields of medicinal chemistry and organic synthesis. It is a chiral molecule that can be synthesized in optically pure forms and serves as a building block for various pharmaceutical agents. The compound is a derivative of isoquinoline, a structural isomer of quinoline and a scaffold found in many natural products and active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives has been explored through various methods. A rapid synthesis approach using the Pictet-Spengler reaction followed by catalytic dehalogenation has been reported to yield the compound in high optical purity . Asymmetric transformation using (1S)-10-camphorsulfonic acid as a resolving agent has been employed to achieve optical purity of 90% in hexanoic acid, with the purified (S)-TIC obtained in 80% yield . Improved synthesis methods have also been developed, such as a modified Pictet-Spengler reaction that minimizes racemization and improves enantiomeric excess .

Molecular Structure Analysis

The molecular structure of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives has been characterized using various analytical techniques. For instance, derivatives of the compound have been fully characterized by elemental analyses, 1H and 13C NMR spectra, and optical rotation, with some derivatives also characterized by X-ray diffraction . The racemic structure of related compounds has been examined using melting point, solubility, and IR spectrum analysis .

Chemical Reactions Analysis

(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid participates in various chemical reactions. It has been used as a precursor for the synthesis of a series of heterospiro systems and spirocyclic systems through condensation reactions . The compound has also been involved in diastereoselective alkylation reactions, leading to the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines . Additionally, a novel rearrangement reaction has been reported, converting tetrahydro-1-isoquinolinecarboxylic acids into isoquinolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid derivatives have been studied to facilitate their use in medicinal chemistry. The derivatives have been prepared in their (S)-form and as racemates, with their properties characterized to ensure purity and suitability for further reactions . The optical resolution of racemic mixtures has been achieved through preferential crystallization, yielding optically pure forms necessary for the synthesis of active pharmaceutical ingredients .

Scientific Research Applications

Asymmetric Hydrogenation Studies

  • The compound has been utilized in studies exploring asymmetric hydrogenation, a critical process in producing optically pure substances. This involves developing catalyst systems for rapid screening of chiral phosphine ligands, which are essential in pharmaceutical synthesis (O'reilly, Derwin, & Lin, 1990).

Optical Resolution by Preferential Crystallization

  • The racemic structure of related compounds has been examined for optical resolution, a process critical in achieving high-purity isomers for research and pharmaceutical applications. This study demonstrated successful optical resolution via preferential crystallization (Shiraiwa & Kiyoe, 2005).

Novel Rearrangement Reactions

  • This compound has been a subject in the study of novel rearrangement reactions, contributing to the understanding of reaction mechanisms and product formation in organic chemistry (Vaccher, Berthelot, Debaert, & Barbry, 1984).

Asymmetric Transformation

  • It has been used in studies focusing on asymmetric transformation, demonstrating the possibility of obtaining optically pure compounds from racemic mixtures, a crucial aspect in the synthesis of enantiomerically pure pharmaceuticals (Shiraiwa et al., 1991).

Synthesis of Novel Tetrahydroisoquinolines

  • The compound is central in synthesizing novel tetrahydroisoquinolines, which have potential applications in antifungal and contraceptive activities (Rong-mei, 2006).

Conformationally Constrained Amino Acids

  • It serves as a building block for creating conformationally constrained amino acids, contributing to the development of photoregulated peptides and proteins (Zhang, James, & Woolley, 1999).

Anticonvulsant Activity Studies

  • The enantiomers of related compounds have been evaluated for their anticonvulsant activities, contributing to the development of competitive NMDA antagonists, which are crucial in treating various neurological disorders (Bigge et al., 1993).

Electrochemical Reduction Studies

  • The compound has been involved in studies of electrochemical reduction, providing insights into unexpected reactions like cathodic decarboxylation. These findings have implications for electrochemical processes in organic chemistry (Sánchez-Sánchez et al., 2004).

Synthesis of Angiotensin Converting Enzyme Inhibitors

  • It has played a role in synthesizing novel angiotensin converting enzyme inhibitors, contributing to the development of new treatments for conditions like hypertension (Klutchko et al., 1986).

Safety and Hazards

Hydrobromic acid is highly corrosive and can cause severe burns and eye damage. If inhaled, it can lead to respiratory problems . Adequate safety measures must be employed when handling hydrobromic acid to prevent harmful exposure .

Future Directions

The future directions would depend on the specific applications of the compound. For example, if it were used in pharmaceuticals, future directions might involve improving the compound’s efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.BrH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPYSZVJRRFVQW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190961-15-0
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)-
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URL https://commonchemistry.cas.org/detail?cas_rn=190961-15-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrobromide (1:1), (3S)
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Synthesis routes and methods

Procedure details

To 10 g of L-phenylalanine suspended in 108 ml of 47% hydrobromic acid, 23 ml of 37% formalin aqueous solution was added dropwise. The reaction mixture was stirred at 65° C. for 7 hours, and subjected to crystallization under ice cooling for 3 hours. The precipitate was filtered off, and dried at 55° C. under reduced pressure to obtain 13.5 g of Compound 2 (yield 86.4%, optical purity 97% ee).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three
Yield
86.4%

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